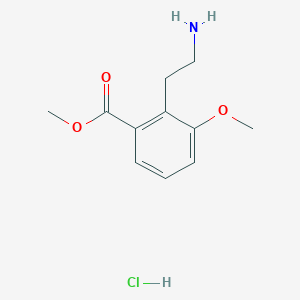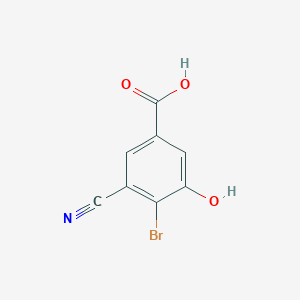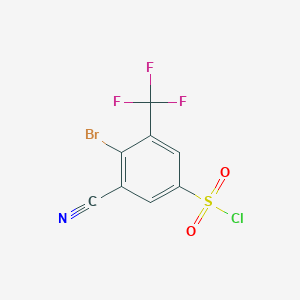
4-Bromo-3-cyano-5-(trifluoromethyl)benzenesulfonyl chloride
Overview
Description
4-Bromo-3-cyano-5-(trifluoromethyl)benzenesulfonyl chloride: is an organic compound with the molecular formula C8H2BrClF3NO2S It is a derivative of benzenesulfonyl chloride, featuring bromine, cyano, and trifluoromethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-cyano-5-(trifluoromethyl)benzenesulfonyl chloride typically involves multiple steps. One common route includes the following steps:
Each step requires specific reagents and conditions, such as bromine for bromination, nitric acid for nitration, and trifluoromethyl iodide for trifluoromethylation. The final sulfonylation step typically involves the use of chlorosulfonic acid or sulfuryl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-cyano-5-(trifluoromethyl)benzenesulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The cyano group can be reduced to an amine.
Oxidation Reactions: The bromine atom can be oxidized to a bromine oxide.
Common Reagents and Conditions:
Substitution: Reagents like amines (e.g., aniline) or alcohols (e.g., methanol) under basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Major Products:
Substitution: Products include sulfonamides, sulfonate esters, and sulfonothioates.
Reduction: Products include primary amines.
Oxidation: Products include bromine oxides or brominated derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Catalysis: Acts as a catalyst or catalyst precursor in various organic reactions.
Biology and Medicine:
Pharmaceuticals: Potential use in the synthesis of pharmaceutical compounds due to its reactive functional groups.
Bioconjugation: Used in the modification of biomolecules for research purposes.
Industry:
Materials Science: Used in the development of advanced materials, such as polymers and coatings.
Agriculture: Potential use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-3-cyano-5-(trifluoromethyl)benzenesulfonyl chloride involves its reactive functional groups. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form strong covalent bonds with various substrates. The cyano and trifluoromethyl groups can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules.
Molecular Targets and Pathways:
Nucleophilic Substitution: The sulfonyl chloride group targets nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate bonds.
Reduction and Oxidation: The cyano and bromine groups can undergo reduction and oxidation, respectively, affecting the overall reactivity and stability of the molecule.
Comparison with Similar Compounds
- 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride
- 4-Bromo-3-cyano-5-(trifluoromethyl)benzenesulfonamide
- 4-Bromo-3-cyano-5-(trifluoromethyl)benzenesulfonate
Uniqueness: 4-Bromo-3-cyano-5-(trifluoromethyl)benzenesulfonyl chloride is unique due to the presence of both cyano and trifluoromethyl groups, which impart distinct electronic properties. This makes it a valuable intermediate in organic synthesis and a versatile reagent in various chemical reactions.
Properties
IUPAC Name |
4-bromo-3-cyano-5-(trifluoromethyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2BrClF3NO2S/c9-7-4(3-14)1-5(17(10,15)16)2-6(7)8(11,12)13/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPRMARDNQXFMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)Br)C(F)(F)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2BrClF3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


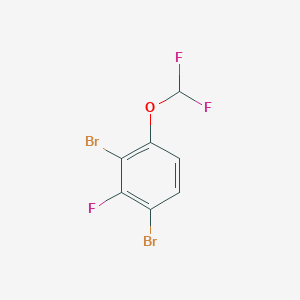
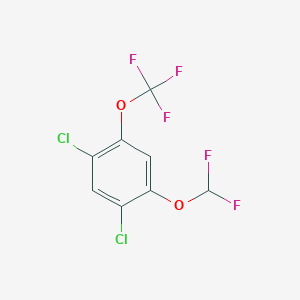
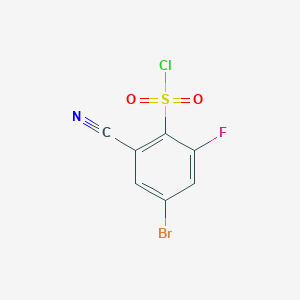
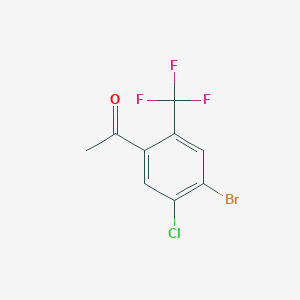
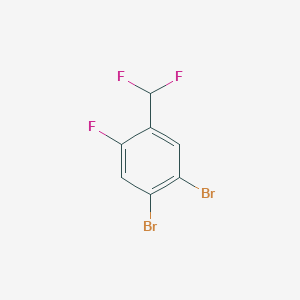


![tert-Butyl 7-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B1410263.png)
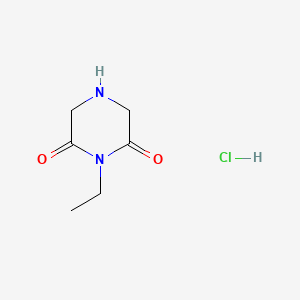

![2-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B1410273.png)
